molecular formula C20H19NO4 B404236 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Cat. No.: B404236
M. Wt: 337.4g/mol
InChI Key: RHXZKGYBVODWBO-UHFFFAOYSA-N
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Description

4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(propan-2-yl)phenol with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires refluxing the mixture for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted aromatic derivatives .

Scientific Research Applications

4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic and heterocyclic structures allow it to engage in π-π interactions and hydrogen bonding with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
  • 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanoate
  • 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanoate

Uniqueness

What sets 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate apart from similar compounds is its specific ester linkage and the presence of both aromatic and heterocyclic moieties. This unique structure contributes to its diverse reactivity and broad range of applications .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4g/mol

IUPAC Name

(4-propan-2-ylphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C20H19NO4/c1-12(2)14-8-10-15(11-9-14)25-20(24)13(3)21-18(22)16-6-4-5-7-17(16)19(21)23/h4-13H,1-3H3

InChI Key

RHXZKGYBVODWBO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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